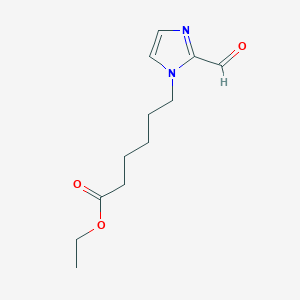
1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethoxycarbonyl group attached to a pentyl chain, which is further connected to the imidazole ring at the 1-position, and a carboxaldehyde group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of imidazole with an appropriate alkylating agent to introduce the ethoxycarbonylpentyl group. This is followed by the formylation of the imidazole ring to introduce the carboxaldehyde group. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure high yields and purity.
Analyse Des Réactions Chimiques
1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Applications De Recherche Scientifique
1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde can be compared with other imidazole derivatives, such as:
1-(5-Methoxycarbonylpentyl)-imidazole-2-carboxaldehyde: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxaldehyde group.
1-(5-Ethoxycarbonylpentyl)-imidazole: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and biological activities.
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 6-(2-formylimidazol-1-yl)hexanoate |
InChI |
InChI=1S/C12H18N2O3/c1-2-17-12(16)6-4-3-5-8-14-9-7-13-11(14)10-15/h7,9-10H,2-6,8H2,1H3 |
Clé InChI |
DVVDJIHIODHARP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCN1C=CN=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



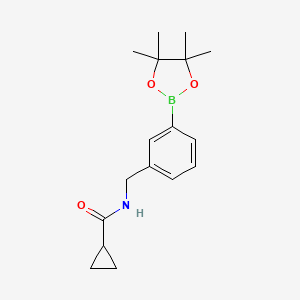
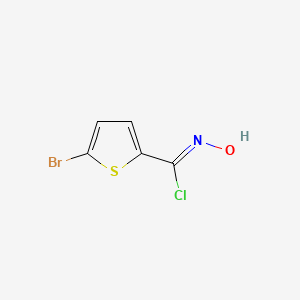
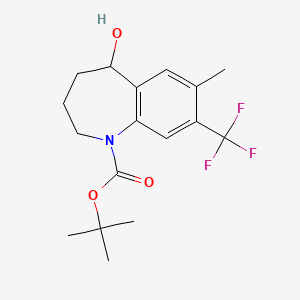
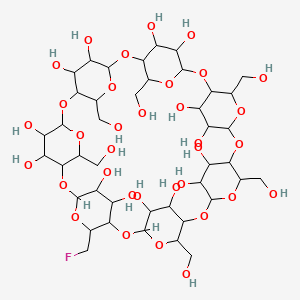

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)

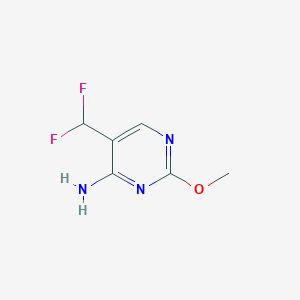


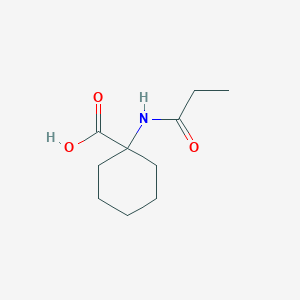
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)

